molecular formula C12H14O4 B14280981 Butyl 3-formyl-4-hydroxybenzoate CAS No. 136084-58-7

Butyl 3-formyl-4-hydroxybenzoate

Cat. No.: B14280981
CAS No.: 136084-58-7
M. Wt: 222.24 g/mol
InChI Key: DZNVXDCNMCXMDK-UHFFFAOYSA-N
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Description

Butyl 3-formyl-4-hydroxybenzoate is a benzoic acid derivative featuring a butyl ester group, a formyl substituent at the 3-position, and a hydroxyl group at the 4-position. This article synthesizes data from these analogs to provide a comparative analysis.

Properties

CAS No.

136084-58-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

butyl 3-formyl-4-hydroxybenzoate

InChI

InChI=1S/C12H14O4/c1-2-3-6-16-12(15)9-4-5-11(14)10(7-9)8-13/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

DZNVXDCNMCXMDK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-formyl-4-hydroxybenzoate typically involves the esterification of 3-formyl-4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Butyl 3-carboxy-4-hydroxybenzoate.

    Reduction: Butyl 3-hydroxymethyl-4-hydroxybenzoate.

    Substitution: Butyl 3-formyl-4-alkoxybenzoate.

Scientific Research Applications

Butyl 3-formyl-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-formyl-4-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular components such as enzymes and receptors. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Comparative Properties of Butyl 3-formyl-4-hydroxybenzoate Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications Toxicity Profile Regulatory Status
This compound C₁₂H₁₄O₄ 222.24 (calculated) Not available Formyl, hydroxyl, butyl ester Presumed: Pharmaceuticals, specialty chems Not reported in evidence Not listed in provided SDS
Methyl 3-formamido-4-hydroxybenzoate C₉H₉NO₄ 195.17 Not available Formamido, hydroxyl, methyl ester Pharmaceutical reference standard (e.g., Proxymetacaine production) Complies with USP, EMA, JP, BP guidelines Listed in global inventories
Butyl acrylate C₇H₁₂O₂ 128.17 ~145–148 Acrylate, vinyl group Polymer production, adhesives, coatings Flammable (Cat. 3); skin/eye irritant; aquatic toxicity (LC50: 1–10 mg/L) Globally regulated (TSCA, DSL, etc.)
Butyl acetate C₆H₁₂O₂ 116.16 126 Acetate ester Solvent for paints, coatings, inks Lower toxicity; no bioaccumulation (log Pow ≤ 4) Listed in global inventories
Butylcarbitol acetate C₁₀H₂₀O₄ 204.30 246.7 Ether, acetate ester High-boiling solvent for industrial coatings Low volatility; readily biodegradable (>70% in 28 days) Complies with regional regulations

Key Findings:

The butyl ester chain increases hydrophobicity compared to methyl esters, affecting solubility and volatility. For example, Butylcarbitol acetate’s high boiling point (246.7°C vs. Butyl acetate’s 126°C) correlates with its larger molecular weight and ether functionality .

Toxicity and Safety :

  • Butyl acrylate exhibits significant hazards (flammability, skin sensitization, aquatic toxicity) , whereas Butyl acetate and Butylcarbitol acetate show lower toxicity and environmental persistence . This compound’s safety profile remains uncharacterized in the evidence but may align with reactive aldehydes (e.g., formyl group-derived irritancy).

Applications :

  • Methyl 3-formamido-4-hydroxybenzoate’s role as a pharmaceutical reference standard suggests that this compound could find niche use in drug synthesis or specialty polymers. Butyl acrylate’s dominance in polymer industries highlights the importance of functional groups in determining commercial utility .

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